molecular formula C18H18N2O3 B13149704 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- CAS No. 69895-69-8

9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy-

Cat. No.: B13149704
CAS No.: 69895-69-8
M. Wt: 310.3 g/mol
InChI Key: PGENGIVCMXXOPD-UHFFFAOYSA-N
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Description

This compound belongs to the aminoanthraquinone class, characterized by a planar anthracenedione core substituted with a 1-((2-(dimethylamino)ethyl)amino) group and a 4-hydroxyl group.

Properties

CAS No.

69895-69-8

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

1-[2-(dimethylamino)ethylamino]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H18N2O3/c1-20(2)10-9-19-13-7-8-14(21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19,21H,9-10H2,1-2H3

InChI Key

PGENGIVCMXXOPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- typically involves the following steps:

    Starting Material: The synthesis begins with 9,10-anthracenedione.

    Amination: The 1-position of 9,10-anthracenedione is aminated using 2-(dimethylamino)ethylamine under controlled conditions.

    Hydroxylation: The 4-position is hydroxylated using appropriate reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of anthracene derivatives.

    Substitution: Various substituted anthracenedione derivatives.

Scientific Research Applications

Medicinal Chemistry

9,10-Anthracenedione derivatives have been investigated for their potential therapeutic effects, particularly as anticancer agents. The compound's structure allows it to intercalate DNA, which can inhibit cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of anthracenedione exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Dye Production

The compound is utilized in the textile industry as a dye due to its vibrant color properties and stability.

  • Data Table: Dye Applications
ApplicationType of DyeUse Case
Textile DyeingDisperse DyeSynthetic fibers like polyester
Hair DyesPermanent Hair DyeCosmetic formulations for coloring hair
  • Regulatory Note : Certain anthraquinone-based dyes are subject to regulatory scrutiny due to potential health risks associated with their use in cosmetics .

Photodynamic Therapy (PDT)

The compound's ability to produce singlet oxygen upon light activation makes it a candidate for photodynamic therapy, a treatment modality for certain types of cancer.

  • Case Study : Research demonstrated that 9,10-anthracenedione derivatives can be used effectively in PDT, showing promising results in reducing tumor size in animal models .

Electrochemical Sensors

Due to its electroactive properties, this compound is being explored for use in electrochemical sensors for detecting biomolecules.

  • Application Example : Studies have shown that modified electrodes using this anthracenedione derivative can selectively detect glucose and other metabolites, enhancing the sensitivity of biosensors .

Safety and Environmental Considerations

While the applications of 9,10-anthracenedione are promising, safety assessments are crucial. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has indicated that some derivatives may pose health risks if improperly handled or used .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. It may also generate reactive oxygen species, causing oxidative damage to cellular structures.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

  • HAQ (1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Features two hydroxyethylamino groups. Exhibits moderate antitumor activity and low genotoxicity, attributed to reduced metabolic activation .
  • DHAQ (1,4-Dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Contains hydroxyl groups at positions 1 and 4, enhancing DNA binding (ΔTm values) and therapeutic potency. It is tenfold more potent than HAQ but shows higher genotoxicity .
  • BisalkylAAD (1,4-Bis(alkylamino)-9,10-anthracenedione): Lacks hydroxyl groups, resulting in lower solubility and acute toxicity at therapeutic doses .
  • 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione: Combines ethyl and hydroxyethylamino groups, offering intermediate solubility and moderate DNA affinity .

Key Findings :

  • Hydroxyl Groups: DHAQ’s 1,4-dihydroxy configuration increases DNA binding and potency but elevates genotoxicity. The target compound’s single hydroxyl group may balance DNA affinity and toxicity .
  • Metabolic Activation: HAQ’s genotoxicity is activated by metabolic systems (S-9), whereas DHAQ’s activity is diminished, suggesting substituents dictate metabolic pathways .

Mechanistic Insights and Therapeutic Implications

  • DNA Binding: Strong correlations exist between aminoanthraquinone DNA intercalation (ΔTm shifts) and antitumor activity. However, bisalkylAAD’s toxicity despite strong DNA binding implies additional mechanisms (e.g., reactive oxygen species) .
  • Structure-Toxicity Relationships: Hydroxyethylamino groups reduce acute toxicity compared to alkylamino substituents. The target compound’s dimethylamino group may mitigate convulsive side effects seen in bisalkylAAD .
  • Drug Likeness: In silico studies of similar compounds (e.g., 1-amino-4-[2-(hydroxyethyl)amino]anthracene-9,10-dione) predict favorable drug-likeness scores, supporting further development of dimethylamino analogs .

Biological Activity

9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- (CAS No. 69895-69-8) is a compound belonging to the anthraquinone family, which is characterized by its unique structure comprising two ketone groups attached to an anthracene core. This compound has garnered attention due to its potential biological activities, particularly in cancer research and as a photosensitizer in photodynamic therapy.

  • Molecular Formula : C18H18N2O3
  • Molar Mass : 310.35 g/mol
  • Structural Formula :
    C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of anthracenedione derivatives against various cancer cell lines. The compound has shown promising results in inhibiting the growth of breast cancer cells, particularly MCF-7 and MDA-MB-231 lines. For instance, a study indicated that derivatives of anthracenedione exhibited higher selectivity indices against these cancer cells compared to non-cancerous cells, suggesting a potential for targeted therapy .

Table 1: Cytotoxicity of 9,10-Anthracenedione Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
9,10-Anthracenedione Derivative AMCF-712.51.63
9,10-Anthracenedione Derivative BMDA-MB-23110.02.61
Control (Curcumin)MCF-725.0-

This table illustrates the effectiveness of various derivatives in inhibiting cell proliferation.

The mechanism by which this compound exerts its anticancer effects is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and subsequent apoptosis in cancer cells. The presence of hydroxyl groups enhances its ability to interact with cellular components, thereby increasing its cytotoxic potential .

Photosensitizing Effects

9,10-Anthracenedione derivatives have been explored for their role as photosensitizers in photodynamic therapy. When activated by light, these compounds can induce localized cell death through photochemical reactions. Studies have shown that these compounds can effectively reduce tumor viability when combined with light exposure .

Case Studies

A notable case study involved the application of this compound in a preclinical model where it was administered in conjunction with photodynamic therapy. The results demonstrated a significant reduction in tumor size compared to controls receiving only standard treatment modalities .

Safety and Toxicology

Despite the promising biological activities, there are concerns regarding the safety and toxicity of anthracenediones. Limited data on long-term exposure and potential side effects necessitate further investigation into their pharmacokinetics and toxicological profiles .

Table 2: Toxicological Assessment Summary

ParameterFinding
Acute ToxicityModerate
Chronic ToxicityLimited data available
MutagenicityNot assessed

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy-9,10-anthracenedione, and how are critical reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the anthraquinone core through nucleophilic substitution or condensation. A general approach ( ) involves reacting brominated anthraquinone intermediates with amine-containing nucleophiles. Key steps include:

  • Catalysts : CuSO₄/FeSO₄ mixtures enhance coupling efficiency, improving yields by 15–20% compared to uncatalyzed reactions.

  • Temperature and Time : Heating at 90°C for 4 hours balances reaction progress and minimizes decomposition.

  • Workup : Precipitation with NaCl isolates the product, achieving moderate yields (46–56%) . Analogous methods () use LDA in THF to deprotonate intermediates, enabling efficient amine coupling .

    • Data Table :
ReactantsCatalystTemp (°C)Time (h)Yield (%)Reference
Bromoanthraquinone + AmineCuSO₄/FeSO₄90446–56
ArylmethylbenzonitrileLDA (THF)-78→RT2NR*
*NR: Not reported.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers confirm its structure?

  • Methodological Answer : A combination of NMR, IR, and UV-Vis spectroscopy is critical:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.5 ppm; dimethylamino groups show singlets at δ 2.2–3.1 ppm (). Coupling constants (J = 8–10 Hz) help assign adjacent aromatic protons .

  • IR : C=O stretches near 1670 cm⁻¹ and O-H/N-H stretches at 3200–3400 cm⁻¹ confirm functional groups .

  • UV-Vis : Absorption maxima at 250–400 nm arise from the anthraquinone π-system ( ) .

    • Data Table :
TechniqueKey FeaturesExample SignalReference
¹H NMRδ 7.2–8.3 (aromatic H); δ 2.8 (N(CH₃)₂)9k (δ 7.4, J = 8.5 Hz)
IR1672 cm⁻¹ (C=O); 3250 cm⁻¹ (O-H)Derivative 14
UV-Visλ_max = 350 nm (π→π* transition)9m (CHCl₃)

Advanced Research Questions

Q. How can conflicting NMR data for substituent positioning on the anthraquinone core be resolved?

  • Methodological Answer : Overlapping signals or dynamic effects require advanced 2D NMR (COSY, HSQC, HMBC). For example, HMBC correlations in derivatives like 9k-9q ( ) confirm substitution patterns through long-range ¹H-¹³C couplings . Computational validation (e.g., DFT-calculated shifts) complements experimental data, as structural analyses in suggest planar anthracene frameworks influence spectral outcomes .

Q. What strategies improve the yield of coupling reactions involving tertiary amines like dimethylaminoethylamine?

  • Methodological Answer :

  • Catalyst Optimization : Cu/Fe sulfate mixtures ( ) enhance electron transfer, critical for amine-anthraquinone coupling .
  • Stoichiometry : A 1:1 molar ratio of brominated anthraquinone to amine minimizes side products.
  • Thermal Control : Prolonged heating (>4 hours at 90°C) risks oxidative degradation; shorter durations preserve product integrity .

Q. How does the dimethylaminoethylamino group influence the compound’s electrochemical behavior?

  • Methodological Answer : The electron-donating dimethylamino group increases electron density at the anthraquinone core, shifting reduction potentials cathodically by 50–100 mV (inferred from structural-activity discussions in ). This enhances redox activity, making the derivative suitable for applications in electroactive materials. Spectroelectrochemical UV-Vis studies (tracking absorbance changes during reduction) can quantify charge-transfer efficiency .

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